Clinical Efficacy: BPaL Regimen Achieves 89% Treatment Success vs. 34% Historical Control in XDR-TB
In the pivotal Nix-TB trial (NCT02333799), the BPaL regimen containing pretomanid achieved an 89% (95/107) treatment success rate in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB [1]. This compares to a historical success rate of approximately 34% for XDR-TB using standard-of-care regimens lasting 18-24 months [2]. The median time to sputum culture conversion was 8 weeks, and the 24-month relapse rate was near 0% [3].
| Evidence Dimension | Treatment success rate in XDR-TB |
|---|---|
| Target Compound Data | 89% (95/107 patients) at 6 months |
| Comparator Or Baseline | Standard-of-care regimens for XDR-TB: 34% success rate over 18-24 months |
| Quantified Difference | Absolute increase of 55 percentage points; treatment duration reduced by 66-75% (from 18-24 months to 6 months) |
| Conditions | Phase 3, open-label, single-arm Nix-TB trial; 109 adults with XDR-TB or MDR-TB intolerant/non-responsive; BPaL regimen (bedaquiline 400mg load then 200mg tiw, pretomanid 200mg qd, linezolid 1200mg qd) for 6 months |
Why This Matters
This demonstrates that a pretomanid-containing regimen provides a substantially higher cure rate in a fraction of the time compared to traditional therapies, directly impacting patient outcomes and healthcare resource utilization.
- [1] Conradie F, Diacon AH, Ngubane N, et al. Treatment of Highly Drug-Resistant Pulmonary Tuberculosis. N Engl J Med. 2020;382(10):893-902. View Source
- [2] WHO. Global Tuberculosis Report 2020. Geneva: World Health Organization; 2020. View Source
- [3] TB Alliance. Nix-TB Clinical Trial Results. 2019. View Source
